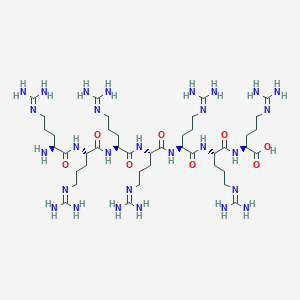

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of arginine residues to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each arginine residue is coupled to the peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Deprotection: The protecting groups on the arginine residues are removed using a deprotection reagent like TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

Automated SPPS: Utilizing automated peptide synthesizers to perform the coupling and deprotection steps.

Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Lyophilization: The purified peptide is lyophilized to obtain it in a stable, dry form.

化学反応の分析

Types of Reactions

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

Substitution: The peptide can participate in substitution reactions where the arginine residues are replaced or modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) under controlled conditions.

Substitution: Various reagents depending on the desired modification, often under aqueous conditions.

Major Products

Oxidation: Urea derivatives of arginine.

Reduction: Reduced forms of any oxidized peptide.

Substitution: Modified peptides with altered arginine residues.

科学的研究の応用

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Employed in cell-penetrating peptide research due to its ability to cross cell membranes.

Medicine: Investigated for its potential in drug delivery systems, particularly for delivering therapeutic agents into cells.

作用機序

The mechanism by which H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH exerts its effects is primarily through its interaction with negatively charged molecules and surfaces. The high positive charge of the arginine residues allows the peptide to bind strongly to negatively charged cell membranes, facilitating its entry into cells. This property makes it useful in drug delivery and cellular uptake studies .

類似化合物との比較

Similar Compounds

H-Arg-Arg-Arg-OH (Triarginine): A shorter peptide with three arginine residues, used in similar applications but with different efficiency and binding properties.

H-Arg-Arg-Arg-Arg-Arg-Arg-OH (Hexaarginine): A peptide with six arginine residues, also used in cell-penetrating studies but with slightly different characteristics.

Uniqueness

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is unique due to its higher number of arginine residues, which enhances its binding affinity and ability to penetrate cell membranes compared to shorter arginine peptides. This makes it particularly valuable in applications requiring strong and efficient cellular uptake .

生物活性

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH, commonly referred to as hexaarginine, is a synthetic peptide composed of six arginine residues. This compound has garnered attention due to its significant biological activities, particularly in the fields of cellular uptake, antioxidant properties, and potential therapeutic applications. This article explores the biological activity of this compound, supported by various studies and findings.

1. Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 642.77 g/mol. The peptide's structure is characterized by its high content of basic amino acids, which contributes to its positive charge at physiological pH, enhancing its interactions with negatively charged cellular membranes.

2.1 Cellular Uptake

One of the primary mechanisms by which this compound exerts its biological effects is through enhanced cellular uptake. Arginine-rich peptides are known to facilitate cellular entry due to their positive charge, which allows them to interact favorably with the negatively charged phospholipid bilayer of cell membranes. Studies have shown that peptides like H-RRRRRR-OH can penetrate cells more efficiently than their neutral or negatively charged counterparts .

2.2 Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidant peptides can scavenge free radicals and inhibit lipid peroxidation, thus preventing cellular damage. For instance, assays such as the Oxygen Radical Absorbance Capacity (ORAC) and Total Radical Trapping Antioxidant Parameter (TRAP) have demonstrated the ability of similar arginine-rich peptides to reduce oxidative damage in various cell models .

3.1 In Vitro Studies

In vitro experiments have shown that H-RRRRRR-OH can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These enzymes play a critical role in mitigating oxidative stress within cells. For example, a study reported that treatment with antioxidant peptides led to increased SOD activity and decreased levels of reactive oxygen species (ROS) in HepG2 cells .

3.2 Comparative Analysis with Other Peptides

To better understand the unique properties of H-RRRRRR-OH, it is useful to compare it with other similar peptides:

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-RRRRRR-OH | Six arginine residues | High solubility and strong cellular uptake |

| H-RRRR-OH | Four arginine residues | Lower cellular uptake compared to hexarginine |

| H-RRRR-WW-OH | Four arginine, two tryptophan | Increased hydrophobicity; potential for enhanced stability |

This table illustrates how variations in amino acid composition affect the biological activities of these peptides.

4. Applications in Research and Therapy

The biological activities of H-RRRRRR-OH suggest several potential applications:

4.1 Drug Delivery Systems

Due to its ability to facilitate cellular uptake, H-RRRRRR-OH is being explored as a carrier for drug delivery systems. Its positive charge can enhance the transport of therapeutic agents across cell membranes, making it a promising candidate for targeted drug delivery.

4.2 Antioxidant Supplements

Given its antioxidant properties, H-RRRRRR-OH may also be developed into dietary supplements aimed at reducing oxidative stress and promoting overall health.

5. Conclusion

The compound this compound exhibits significant biological activities primarily attributed to its high arginine content and structural properties. Its ability to enhance cellular uptake and provide antioxidant protection positions it as a valuable tool in biomedical research and potential therapeutic applications. Ongoing studies will further elucidate its mechanisms of action and broaden its applicability in various fields.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEORMDTHWMXDU-RMIXPHLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86N28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。